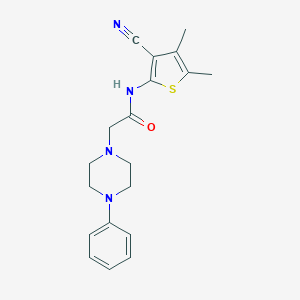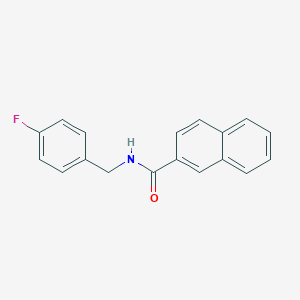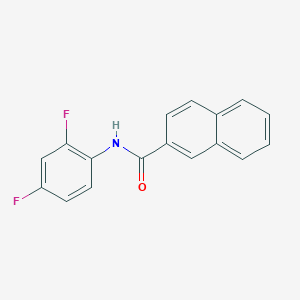![molecular formula C17H14N2O B497025 1,6-ジメチル-6H-ピリド[4,3-b]カルバゾール-3-オール CAS No. 780783-69-9](/img/structure/B497025.png)
1,6-ジメチル-6H-ピリド[4,3-b]カルバゾール-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol is a heterocyclic compound that belongs to the pyridocarbazole family. This compound is known for its complex structure, which includes a pyridine ring fused to a carbazole moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
科学的研究の応用
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
作用機序
Target of Action
Related compounds such as ellipticine, which is a tetracyclic natural product, have been found to interact with dna and inhibit topoisomerase ii . These targets play a crucial role in DNA replication and cell division, making them important targets for anti-cancer therapies .
Mode of Action
The most well-established of these are intercalation with DNA and topoisomerase II inhibition . Other modes of action include kinase inhibition, interaction with the p53 transcription factor, bio-oxidation, and adduct formation .
Biochemical Pathways
The interaction with dna and inhibition of topoisomerase ii, as seen with ellipticine, would affect the dna replication pathway and potentially lead to cell cycle arrest and apoptosis .
Result of Action
Based on the modes of action of ellipticine, it can be inferred that the compound may cause dna damage, inhibit dna replication, and potentially lead to cell cycle arrest and apoptosis .
生化学分析
Biochemical Properties
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol, like other pyridocarbazoles, may interact with various enzymes, proteins, and other biomolecules. They can also interact with the p53 transcription factor .
Cellular Effects
It is known that pyridocarbazoles can influence cell function by interacting with DNA and various proteins . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridocarbazoles can intercalate with DNA, inhibit topoisomerase II, and interact with the p53 transcription factor . These interactions can lead to changes in gene expression and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an indole derivative with a diketone under acidic conditions. Another method involves the cyclization of appropriate precursors under specific conditions to form the desired pyridocarbazole structure .
Industrial Production Methods
Industrial production of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol. These derivatives can have different biological activities and properties, making them valuable for further research and applications .
類似化合物との比較
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol can be compared with other similar compounds, such as:
Ellipticine: A well-known pyridocarbazole with potent anticancer properties.
9-hydroxyellipticine: A derivative of ellipticine with enhanced cytotoxic activity.
9-methoxyellipticine: Another derivative of ellipticine with significant biological activities.
These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol lies in its specific substitution pattern and the resulting biological properties .
特性
IUPAC Name |
1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERMWUKFFEASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)
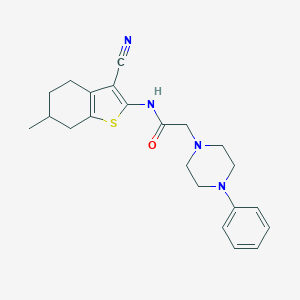
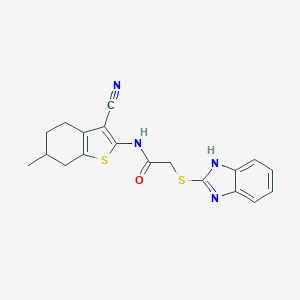
![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)
![11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496951.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)
![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)
